5-Phenyl-2-thioxoimidazolidin-4-one

COX-2 inhibition Anti-inflammatory Thiohydantoin SAR

Standard hydantoin cores limit SAR exploration due to fixed H-bond geometry and suboptimal FAAH/CB1 affinity. This 2-thioxo analog (C₉H₈N₂OS, MW 192.24) solves both issues: - Unsubstituted N1/N3 positions enable flexible derivatization without losing the C=S pharmacophore. - Delivers COX-2 inhibition (IC₅₀ 13.13-18.78 μg/mL) without N3 substitution, validated by Shin et al. 2004. - ≥97% crystalline solid, mp 250 °C (dec.). Available for immediate R&D supply.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 62420-76-2
Cat. No. B3147474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-thioxoimidazolidin-4-one
CAS62420-76-2
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NC(=S)N2
InChIInChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
InChIKeyCCYQZZAKDLYLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-thioxoimidazolidin-4-one Overview


5-Phenyl-2-thioxoimidazolidin-4-one (CAS 62420-76-2), also referred to as 5-phenyl-2-thiohydantoin, is a heterocyclic small molecule (C₉H₈N₂OS, MW 192.24) belonging to the 2-thioxoimidazolidin-4-one (thiohydantoin) class. It is the 2-thioxo analog of 5-phenylhydantoin (5-phenylimidazolidine-2,4-dione), wherein the carbonyl oxygen at position 2 is replaced by a thiocarbonyl sulfur . The compound is a crystalline solid with a melting point of 250 °C (decomposition), a calculated aqueous solubility of 0.75 g/L at 25 °C, and a density of 1.38 g/cm³ . Commercially available at ≥97% purity from multiple suppliers, it serves as a core scaffold for the synthesis of COX-2 inhibitors, cannabinoid receptor ligands, FAAH inhibitors, and antiproliferative agents [1].

Thiohydantoin core scaffold for COX-2, FAAH and CB1 ligand synthesis
Unsubstituted N3 position allows flexible derivatization for SAR studies
Synthetically simpler entry point than N3-benzyl hydantoin analogs

Molecular Distinctions vs. Hydantoin Analogs


Although 5-phenylhydantoin (CAS 89-24-7) shares an identical phenylimidazolidinone core with 5-phenyl-2-thioxoimidazolidin-4-one, the single-atom substitution of oxygen by sulfur at the 2-position introduces quantitatively distinct physicochemical and pharmacological properties that preclude generic interchange. The C=S moiety confers a lower pKa (~8.5 for the thiohydantoin core vs. ~9.0 for the hydantoin core), meaning a higher fraction of the thiohydantoin exists in the ionized form at physiological pH [1]. The sulfur atom also fundamentally alters hydrogen-bonding geometry (longer C=S···H bonds vs. C=O···H), lipophilicity, and electronic polarizability, which translate into measurable differences in target binding affinity, selectivity, and oxidative stability [2][3]. These are not incremental shifts; in head-to-head comparisons across CB1 and FAAH targets, the thiohydantoin scaffold consistently outperforms its hydantoin counterpart by several-fold in affinity and potency, as detailed in the quantitative evidence below.

Thiohydantoin vs. Hydantoin pKa ~8.5 vs. ~9.0
Higher ionized fraction at physiological pH may shift solubility and target-binding behavior compared to oxo analogs.
C=S pharmacophore Hydrogen bonding & lipophilicity
Thiocarbonyl alters H-bond geometry and logP, which can change affinity and selectivity profiles across targets.
Oxidative stability Dimerization risk
Aqueous solutions are prone to oxidative dimerization; handling under inert atmosphere is necessary, unlike stable hydantoins.

Quantitative Differentiation Evidence


COX-2 Inhibition: Thiohydantoin vs. Hydantoin

In a study directly comparing 2-thiohydantoin and hydantoin derivatives for COX-2 inhibitory activity, 5-phenyl-2-thiohydantoin (compound 5) demonstrated an IC₅₀ range of 13.13–18.78 μg/mL, positioning it as a lead compound alongside the hydantoin comparator 3-benzyl-5-phenylhydantoin (compound 8) [1]. While both compounds were identified as lead candidates, the thiohydantoin achieves comparable COX-2 inhibition without requiring N3-benzyl substitution, implying that the C=S moiety at position 2 can partially compensate for N-substitution – a strategic advantage when synthetic simplicity or downstream functionalization at N3 is desired [1].

COX-2 Inhibition
Cross-study comparable
Thiohydantoin IC₅₀ 13.13–18.78 μg/mL without N3‑substitution; hydantoin comparator requires N3‑benzyl for comparable potency
Supports scaffold choice for simpler COX-2 inhibitor synthesis
Cross‑study comparison; assay conditions may differ between labs
COX-2 inhibition Anti-inflammatory Thiohydantoin SAR

FAAH Inhibition: Thiohydantoin vs. Hydantoin

In a systematic evaluation of 58 imidazolidine-2,4-dione (hydantoin) and 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives as fatty acid amide hydrolase (FAAH) inhibitors, the most potent thiohydantoin (compound 46: 5,5'-diphenyl-3-tetradecyl-2-thioxoimidazolidin-4-one) achieved a pI₅₀ of 5.94, compared to pI₅₀ = 5.12 for the most potent hydantoin (compound 14: 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione), representing a 6.6-fold greater inhibitory potency on a linear I₅₀ scale [1]. This head-to-head comparison within the same study, using identical assay conditions, directly quantifies the potency advantage conferred by the thiocarbonyl substitution.

FAAH Inhibition
Direct head-to-head
Thiohydantoin pI₅₀ 5.94 vs. hydantoin pI₅₀ 5.12 (≈6.6‑fold higher inhibitory potency in same assay)
Reported FAAH inhibitory potency comparison context
Within‑study data from 58-compound screen; scaffold‑dependent trend
FAAH inhibition Endocannabinoid Thiohydantoin

CB1 Receptor Binding Affinity

In a set of 30 substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives evaluated against the human CB1 cannabinoid receptor, the systematic replacement of the carbonyl oxygen by sulfur led to an increase in receptor binding affinity while the functional profile (inverse agonism determined by [³⁵S]GTPγS experiments) remained unaffected relative to the parent hydantoin series [1]. The highest-affinity thiohydantoins in this series (compounds 31 and 32) achieved the greatest CB1 affinity described to date for the hydantoin/thiohydantoin class when compared in the same bioassay. This establishes that the C=S-to-C=O substitution is not affinity-neutral; it predictably enhances target engagement without altering the downstream signaling outcome [1].

CB1 Receptor Affinity
Class-level inference
30 thiohydantoin derivatives showed consistently increased CB1 affinity vs. hydantoin parents; inverse agonism function unchanged
Class‑level binding‑affinity enhancement without altering functional profile
Data from same bioassay; affinity fold‑improvement depends on substitution
CB1 receptor Cannabinoid Thiohydantoin ligand

Acidity (pKa) Comparison

The 2-thiohydantoin core exhibits a pKa of approximately 8.5 at the N3–H position, compared to approximately 9.0 for the parent hydantoin (imidazolidine-2,4-dione) [1]. This ΔpKa of ~0.5 units means that at physiological pH 7.4, the thiohydantoin is approximately 7.4% ionized vs. approximately 2.5% for the hydantoin (calculated via Henderson-Hasselbalch) – a roughly 3-fold difference in the ionized fraction. The 5-phenyl substituent, as an electron-withdrawing group, further enhances acidity in both series, but the intrinsic ~10× greater acidity of the thiohydantoin N3–H relative to the hydantoin N3–H is maintained [1]. This differential ionization directly affects aqueous solubility, membrane permeability, and the protonation-state-dependent component of target binding.

pKa (Acidity)
Class-level reference
Thiohydantoin pKa ≈ 8.5 vs. hydantoin pKa ≈ 9.0; ~3‑fold higher ionized fraction at pH 7.4
Ionization‑dependent solubility and binding behavior may differ
Reference data; 5‑phenyl group further lowers pKa in both series
Physicochemical profiling pKa Drug-likeness

Oxidative Dimerization Propensity

5-Phenyl-2-thiohydantoin undergoes spontaneous oxidative dimerization in aqueous solution upon exposure to atmospheric oxygen, forming a dimer whose yield is directly dependent on O₂ concentration [1]. The dimer structure has been elucidated by X-ray crystallography [1]. This oxidation-prone behavior, attributed to the thiocarbonyl group at position 2, is absent in the corresponding 5-phenylhydantoin, which lacks the oxidizable C=S moiety. This represents a critical handling consideration: thiohydantoin solutions must be prepared under inert atmosphere or with antioxidant additives to prevent dimer formation, whereas hydantoin analogs do not require such precautions.

Oxidative Dimerization
Supporting evidence
Forms dimer in aqueous solution upon O₂ exposure; dimer yield depends on O₂ concentration
Requires inert atmosphere or antioxidant additives for aqueous work
X‑ray‑characterized dimer; not observed with oxo‑hydantoin analog
Chemical stability Oxidation Dimerization

Thermal & Solubility Profile

5-Phenyl-2-thioxoimidazolidin-4-one exhibits a melting point of 250 °C (with decomposition) and a calculated aqueous solubility of 0.75 g/L at 25 °C . Its oxo-analog, 5-phenylhydantoin (CAS 89-24-7), melts at 182 °C (without decomposition) and is reported as soluble in hot water . The ~68 °C higher melting point of the thiohydantoin reflects stronger intermolecular interactions in the solid state, likely mediated by C=S···H–N hydrogen bonds that form robust dimeric motifs not available to the C=O analog [1]. The lower aqueous solubility of the thiohydantoin (0.75 g/L) relative to 5-phenylhydantoin (soluble in hot water) is consistent with the increased cohesive energy of the thiocarbonyl-containing crystal lattice.

Thermal & Solubility
Supporting evidence
mp 250 °C (dec) vs. 182 °C for hydantoin; aqueous solubility 0.75 g/L at 25 °C
Higher melting point and lower cold‑water solubility inform formulation strategy
Solubility calculated; hydantoin soluble in hot water, thiohydantoin requires co‑solvent
Melting point Solubility Formulation

Optimal Research & Procurement Scenarios


COX-2 Inhibitor Lead Optimization

5-Phenyl-2-thioxoimidazolidin-4-one achieves lead-level COX-2 inhibitory activity (IC₅₀ = 13.13–18.78 μg/mL) without requiring N3-substitution, as demonstrated by Shin et al. (2004) [1]. This makes it a preferred starting scaffold over 3-benzyl-5-phenylhydantoin when the medicinal chemistry objective is to explore N3-functionalization space for selectivity tuning, ADME optimization, or intellectual property generation. Procurement of the unsubstituted thiohydantoin core allows maximum synthetic flexibility at N1 and N3 positions.

FAAH-Targeted Drug Discovery

The thiohydantoin scaffold provides a ~6.6-fold FAAH inhibitory potency advantage over the matched hydantoin (pI₅₀ 5.94 vs. 5.12) as established by Muccioli et al. (2006) [2]. For laboratories running FAAH inhibitor screening cascades, selecting 5-phenyl-2-thioxoimidazolidin-4-one as the core template rather than 5-phenylhydantoin maximizes the probability of identifying hits with therapeutically relevant potency from the initial library. The scaffold also confers the advantage of CB1/CB2 receptor selectivity when appropriately N-substituted [3].

Cannabinoid Receptor Ligand Libraries

The systematic S-for-O substitution in diphenylthiohydantoin derivatives increases CB1 receptor binding affinity while preserving the inverse agonism functional profile [3]. For groups synthesizing biased ligand libraries targeting the endocannabinoid system, 5-phenyl-2-thioxoimidazolidin-4-one provides a validated affinity-enhancing scaffold. The unsubstituted N1 and N3 positions allow divergent derivatization to tune lipophilicity, subtype selectivity, and pharmacokinetic properties without loss of the core C=S pharmacophoric contribution.

Crystallography & Solid-State Chemistry

Thiohydantoins, including 5-phenyl-2-thioxoimidazolidin-4-one, exhibit a well-characterized propensity to form N–H···S hydrogen-bonded dimers in the solid state, as documented by Ogawa et al. and subsequent crystallographic studies [4]. This property makes the compound a valuable model system for crystal engineering studies of thiocarbonyl-based supramolecular synthons. Researchers in solid-state chemistry and cocrystal design can leverage the robust dimerization motif for systematic studies of hydrogen-bond competition between C=S and C=O acceptors.

Application
Selection Property
Validation Focus
COX‑2 inhibitor scaffold exploration
N3‑unsubstituted thiohydantoin core
COX‑2 enzyme inhibition in cell‑free assays; N‑functionalization SAR
FAAH‑targeted library synthesis
Intrinsic FAAH inhibition advantage over oxo scaffold
FAAH inhibitory potency in matched-assay comparison; scaffold‑based hit identification
Cannabinoid CB1 ligand design
C=S pharmacophore for enhanced binding affinity
CB1 binding and functional (GTPγS) assays; inverse agonism profile preservation
Solid‑state / crystal engineering
Robust N–H···S dimer synthon
Hydrogen‑bond competition studies; co‑crystal design with C=S acceptors

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